1-(3,4-dimethylphenyl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5-oxopyrrolidine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-5-6-17(10-15(14)2)26-13-16(11-20(26)27)22(28)25-12-18-21(24-8-7-23-18)19-4-3-9-29-19/h3-10,16H,11-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNOXJXSUABDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=CN=C3C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3,4-dimethylphenyl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of multiple functional groups, including a pyrrolidine ring, a carboxamide moiety, and substituents that enhance its biological interactions. Its molecular formula is , with a molecular weight of 401.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O2 |
| Molecular Weight | 401.5 g/mol |
| Structure | Complex heterocyclic |
Research indicates that compounds with similar structures often interact with specific biological targets, leading to alterations in cellular pathways. The primary mechanisms of action for 1-(3,4-dimethylphenyl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5-oxopyrrolidine-3-carboxamide include:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound has shown potential in binding to specific receptors, which could modulate signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Studies on similar compounds have demonstrated significant anticancer properties. For instance, derivatives with the pyrrolidine structure have been tested against various cancer cell lines, showing promising cytotoxic effects. In vitro studies suggest that this compound could be effective against lung carcinoma cell lines due to its ability to induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
Emerging data indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the furan and pyrazine rings may contribute to this activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study conducted on A549 human lung cancer cells, derivatives of this compound were evaluated for their cytotoxicity. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of similar compounds against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The results showed significant inhibition zones around the tested compounds, indicating strong antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Structural Analog: Thiophene-Substituted Analog
Compound : 1-(3,4-Dimethylphenyl)-5-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide
Structural Analog: Thiadiazole-Substituted Compound
Compound : 1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
- Key Differences : Substitutes the pyrazine-furan system with a 1,3,4-thiadiazole ring and uses a 2,3-dimethylphenyl group.
- Molecular Formula : C₁₈H₂₂N₄O₂S.
- Molecular Weight : 358.46 g/mol.
- Implications : The thiadiazole group introduces additional hydrogen-bonding capacity, which may influence solubility or receptor interactions.
Fluorophenyl-Containing Analogs
Compound : 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Key Differences : Features a 4-fluorophenyl group and a pyridine substituent instead of pyrazine-furan.
- Molecular Formula : C₁₈H₁₇FN₃O₂.
- CAS No.: 346457-03-2.
- Implications : The fluorine atom may enhance metabolic stability, while the pyridine ring could modulate electronic properties for kinase inhibition.
Pyrazolo-Pyrimidine Hybrid
Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Vorbereitungsmethoden
Pyrazine Ring Construction
Source (US8299246B2) outlines methods for functionalizing pyrazin-2-ylmethyl groups. The pyrazine ring is typically assembled via:
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Cyclization of diamino intermediates with α-keto acids or esters.
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Cross-coupling reactions to introduce substituents at specific positions.
For the 3-(furan-2-yl) substitution, a Suzuki-Miyaura coupling between a bromopyrazine derivative and furan-2-ylboronic acid is plausible, though this requires optimization of palladium catalysts and base conditions.
Furan Attachment
The furan ring is introduced either before or after pyrazine formation. Source emphasizes the stability of furan under acidic conditions, making it compatible with late-stage functionalization.
Carboxamide Linkage and Final Assembly
The critical N-{[3-(furan-2-yl)pyrazin-2-yl]methyl} carboxamide bond is formed via:
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Activated Ester Coupling : Using HATU or EDCI with HOAt to couple the pyrrolidine-3-carboxylic acid with the pyrazine-furan methylamine intermediate.
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Schotten-Baumann Conditions : Reacting acyl chlorides with amines in biphasic systems (e.g., THF/water).
Source highlights the importance of spray-dried dispersion techniques for stabilizing hygroscopic intermediates, though this is more relevant to formulation than synthesis.
Synthetic Route Optimization
Reaction Conditions
Yield and Selectivity
Challenges and Alternatives
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Regioselectivity : Controlling the substitution pattern on the pyrazine ring demands careful selection of protecting groups. Source suggests using tert-butyl groups to shield reactive sites during functionalization.
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Purification : Chromatography on silica gel with ethyl acetate/hexanes (50:50) effectively isolates intermediates .
Q & A
What are the established synthetic routes for 1-(3,4-dimethylphenyl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidone core followed by coupling reactions. For example, coupling the pyrrolidine-3-carboxamide intermediate with the substituted pyrazine methyl group can be achieved using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres. Optimization strategies include Design of Experiments (DoE) to evaluate variables like temperature (50–80°C), solvent polarity (DMF vs. DCM), and catalyst loadings. Flow chemistry techniques, as demonstrated in Omura-Sharma-Swern oxidations, enhance reproducibility by enabling precise control over reaction parameters such as residence time and mixing efficiency . Post-reaction purification via silica gel chromatography (gradient elution with EtOAc/hexane) ensures high purity.
How can researchers resolve contradictions in reported biological activity data for this compound across different cell-based assays?
Answer: Discrepancies often arise from variations in cell lines (e.g., HEK vs. HeLa), assay conditions (e.g., serum concentration), or compound purity. Methodological steps include:
- Standardization: Use isogenic cell lines to eliminate genetic variability.
- Validation: Confirm compound purity via HPLC (>95%) and NMR (δ 7.2–8.1 ppm for aromatic protons) prior to assays.
- Parallel Testing: Compare activity in parallel assays (e.g., MTT vs. luminescence-based viability) under identical conditions.
- Structural Analogs: Evaluate derivatives (e.g., replacing 3,4-dimethylphenyl with 4-chlorophenyl) to isolate substituent effects, as seen in MERS-CoV inhibitor studies where IC50 values varied by >50% with minor structural changes .
What advanced spectroscopic techniques are recommended for characterizing the stereochemistry and solid-state structure of this compound?
Answer:
- X-ray Crystallography: Provides unambiguous stereochemical assignment, as demonstrated in urea derivative studies where pyrrolidine ring puckering and substituent orientations were resolved .
- Variable-Temperature NMR: Probes conformational flexibility (e.g., ring inversion barriers) via ¹H/¹³C signal splitting analysis (−40°C to +40°C).
- ROESY Experiments: Identify spatial proximities between the furan-2-yl and pyrazine moieties (critical for docking studies).
- Solid-State IR/Raman: Detect hydrogen-bonding patterns (e.g., N-H···O=C interactions at ~3300 cm⁻¹) influencing crystal packing .
What computational strategies are effective in predicting the binding mode of this compound to potential protein targets?
Answer:
- Molecular Docking: Use flexible ligand protocols (AutoDock Vina) with protein structures (PDB) to model binding. For example, pyrazine and furan groups may occupy hydrophobic pockets in kinase targets.
- Molecular Dynamics (MD): Run ≥100 ns simulations to assess binding stability (RMSD < 2 Å).
- Free Energy Perturbation (FEP): Quantify substituent effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) on binding affinity, as applied in TRK inhibitor optimization .
- Validation: Perform site-directed mutagenesis on predicted binding residues (e.g., Lys123 in ATP-binding pockets) to confirm computational hypotheses .
How should researchers design structure-activity relationship (SAR) studies to systematically evaluate the contributions of the furan-2-yl and pyrazine substituents?
Answer:
- Analog Synthesis: Create derivatives with modular substitutions (e.g., furan → thiophene, pyrazine → pyridine) via Suzuki coupling or nucleophilic aromatic substitution.
- Biological Profiling: Test analogs in enzyme inhibition (e.g., IC50 determination) and cellular uptake assays (LC-MS quantification).
- Electrostatic Analysis: Calculate Hammett σ (electron-withdrawing/donating effects) and Taft Es (steric parameters) for substituents.
- Statistical Modeling: Apply partial least squares (PLS) regression to correlate structural descriptors with activity, as seen in dihydropyridine SAR studies where R² > 0.85 was achieved .
What methodologies are recommended for analyzing metabolic stability and degradation pathways of this compound?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Focus on oxidative pathways (e.g., furan ring epoxidation) and amide hydrolysis.
- Stability Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Degradation Product Identification: Isolate major degradation products (e.g., via prep-HPLC) and characterize using NMR and high-resolution mass spectrometry .
How can researchers address solubility limitations during in vivo pharmacokinetic studies?
Answer:
- Formulation Optimization: Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the pyrrolidone carbonyl, as demonstrated in prodrug studies achieving >90% bioavailability .
- Pharmacokinetic (PK) Analysis: Conduct IV/PO dosing in rodent models with LC-MS/MS quantification. Compare AUC(0–24h) and Cmax values across formulations.
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